Metabolic RNA Labelling via Click Chemistry: 5‑Ethyluridine Enables Nascent RNA Capture Where Uridine Fails
In studies of bacterial transcription dynamics, 5‑ethyluridine (5‑EU) was incorporated into newly synthesized RNA in place of uridine. This substitution enabled the subsequent isolation of nascent RNA using copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) click chemistry, a method that is impossible with natural uridine due to the absence of an alkyne or azide functional group [1]. The experimental protocol demonstrated that bacterial nascent RNA labelled with 5‑EU could be effectively captured and used as a template for cDNA synthesis and quantitative PCR, allowing the measurement of 16S rRNA transcription rates that were 1.2‑fold higher at 37°C compared to 15°C [1].
| Evidence Dimension | Metabolic RNA labelling and click chemistry compatibility |
|---|---|
| Target Compound Data | Enables nascent RNA capture via CuAAC click chemistry; 1.2‑fold increase in 16S rRNA synthesis rate at 37°C vs 15°C |
| Comparator Or Baseline | Uridine: Lacks a bioorthogonal functional group, cannot be used for click chemistry‑based RNA capture |
| Quantified Difference | Infinite (functional capability present vs absent) |
| Conditions | Bacterial (E. coli) nascent RNA capture; 5‑EU incorporation followed by click reaction with azido‑biotin; qRT‑PCR quantification |
Why This Matters
For laboratories investigating gene expression dynamics, 5‑ethyluridine is the essential reagent for pulse‑chase RNA labelling experiments, as natural uridine cannot be chemically tagged for purification.
- [1] Li YY, Wang YT, Wu ZC, et al. Development and Application of Detection Methods for Capture and Transcription Elongation Rate of Bacterial Nascent RNA. Prog Biochem Biophys. 2024. View Source
